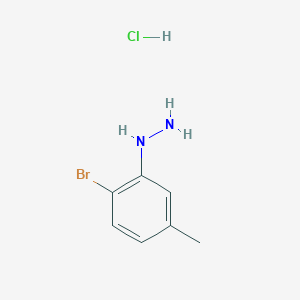
(2-Bromo-5-methylphenyl)hydrazine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for “(2-Bromo-5-methylphenyl)hydrazine hydrochloride” is1S/C7H9BrN2.ClH/c1-5-3-2-4-6 (10-9)7 (5)8;/h2-4,10H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
“(2-Bromo-5-methylphenyl)hydrazine hydrochloride” is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the searched resources.Scientific Research Applications
Organic Synthesis and Reaction Studies
- Synthesis of Pyrazoles and Isoxazoles: Research demonstrates the utility of bromo hydrazine derivatives in synthesizing a variety of heterocyclic compounds. For instance, reactions with morpholine and diethylamine can lead to allylic rearrangement and the formation of pyrazoles and isoxazoles, indicating the versatility of these compounds in organic synthesis (Potkin, Petkevich, & Kurman, 2007).
- Crystallographic and DFT Studies: A novel bromo hydrazine derivative has been synthesized, showcasing its potential in crystallography and computational chemistry for understanding molecular structures and interactions. Such studies provide insights into the electronic and structural properties of new compounds, aiding in the development of materials with specific characteristics (Lalvani et al., 2021).
Material Science and Chemistry
- Fluorescence and Optical Properties: Compounds synthesized from bromo hydrazine derivatives have been explored for their fluorescence properties. These studies contribute to the development of new fluorescent materials with potential applications in sensing, imaging, and optical devices. For example, acylhydrazone Cu(II) complexes exhibit enhanced fluorescence, suggesting their use in fluorescent probes or materials (Chang-zheng, 2012).
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is suspected of causing genetic defects and is suspected of causing cancer. It causes damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
(2-bromo-5-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHXUAVVSQTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methylphenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404105.png)


![Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate](/img/structure/B1404110.png)






![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)
![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)

![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)